Angustidine

Description

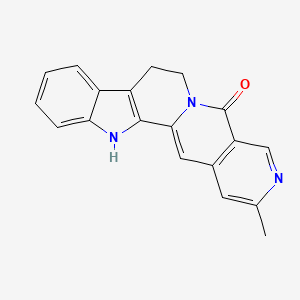

Structure

3D Structure

Properties

CAS No. |

40217-50-3 |

|---|---|

Molecular Formula |

C19H15N3O |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

18-methyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one |

InChI |

InChI=1S/C19H15N3O/c1-11-8-12-9-17-18-14(13-4-2-3-5-16(13)21-18)6-7-22(17)19(23)15(12)10-20-11/h2-5,8-10,21H,6-7H2,1H3 |

InChI Key |

JCBVEVKMVDYNPQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=N1)C(=O)N3CCC4=C(C3=C2)NC5=CC=CC=C45 |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=O)N3CCC4=C(C3=C2)NC5=CC=CC=C45 |

Other CAS No. |

40217-50-3 |

Synonyms |

angustidine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Angustidine

This compound is found within a select group of plants, predominantly belonging to the Rubiaceae family. Research has identified several species that serve as natural reservoirs for this compound.

Nauclea officinalis, a plant used in traditional Chinese medicine, is a principal and well-documented source of this compound. researchgate.netmdpi.com The alkaloid is typically isolated from the bark of this plant. mdpi.comnih.gov Phytochemical investigations of Nauclea officinalis have consistently identified this compound as a key constituent among a rich profile of indole (B1671886) alkaloids. researchgate.netnih.gov In addition to this compound, these studies have led to the isolation of several other structurally related alkaloids from the same plant source. mdpi.comnih.govnih.gov

A variety of alkaloids have been co-isolated from Nauclea officinalis alongside this compound, including:

Angustine (B1213357) mdpi.comnih.govnih.gov

Nauclefine mdpi.comnih.govnih.gov

Harmane biocrick.com

Strictosamide (B192450) biocrick.com

Beyond Nauclea officinalis, this compound has been identified in other plant species. Phytochemical studies have confirmed its presence in the root and stem bark of Sarcocephalus latifolius (also known as Nauclea latifolia), another member of the Rubiaceae family. researchgate.netnih.govtandfonline.comtandfonline.com The investigation of S. latifolius root extract has yielded this compound along with a diverse array of other indole alkaloids, such as angustine, nauclefine, and angustoline. nih.govtandfonline.com

While the genus Cephalanthus is related, and Cephalanthus natalensis has been studied taxonomically, detailed phytochemical analyses confirming it as a source of this compound are not as extensively documented in the reviewed literature. silverhillseeds.co.zaplecevo.eu

Nauclea officinalis as a Primary Source

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of pure this compound from complex plant extracts is a multi-step process that relies heavily on chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone for purifying natural products like this compound. nih.govspringernature.com This technique is used to process larger quantities of a crude or partially purified extract to isolate target compounds in sufficient amounts for structural elucidation and further research. jshanbon.comchromatographyonline.com

The general workflow for isolating this compound involves:

Extraction: The dried and powdered plant material (e.g., bark) is first extracted using a solvent, such as ethanol (B145695) or methanol (B129727). biocrick.comecomole.com

Fractionation: The crude extract is then subjected to preliminary separation, often using techniques like column chromatography over silica (B1680970) gel with a gradient solvent system (e.g., a mixture of chloroform (B151607) and methanol of increasing polarity). tandfonline.com This step yields several fractions with enriched concentrations of certain compounds.

Purification: Fractions containing this compound are further purified using preparative chromatography. jshanbon.com Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is a commonly employed mode for alkaloid purification. lcms.cz

By carefully selecting the column, solvent system, and gradient, researchers can achieve high resolution, separating this compound from other closely related alkaloids. lcms.cz

Once this compound is isolated, its identity and purity must be confirmed. Analytical chromatography and spectroscopic methods are essential for this validation step. europa.eu

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the isolated compound. A sharp, symmetrical, single peak at a specific retention time under defined conditions indicates a high degree of purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique confirms the molecular weight of the isolated compound. For this compound, techniques like LCMS-IT-TOF (Liquid Chromatography-Mass Spectrometry-Ion Trap-Time of Flight) have been used to determine its molecular formula by providing a highly accurate mass measurement. mdpi.com

Spectroscopic Analysis: The definitive structure of the isolated compound is elucidated using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR): 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY, HMQC, and HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination. mdpi.comnih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present and the chromophore system of the molecule, respectively, which must be consistent with the proposed structure of this compound. mdpi.comnih.gov

Validation of the analytical method itself involves demonstrating its suitability for its intended purpose, including specificity (the ability to assess the analyte in the presence of other components), linearity, accuracy, and precision. europa.eu

Preparative Liquid Chromatography Applications

Phytochemical Profiling of this compound-Containing Extracts

Phytochemical profiling involves a comprehensive analysis of the chemical constituents within a plant extract. mdpi.combsmiab.org Extracts from plants like Nauclea officinalis and Sarcocephalus latifolius that contain this compound are chemically complex, featuring a wide range of compound classes. researchgate.netresearchgate.net

Profiling studies, often utilizing UHPLC-MS/MS and other advanced analytical techniques, reveal that this compound is part of a larger family of co-occurring metabolites. nih.gov This chemical diversity is a hallmark of natural product extracts.

The table below summarizes the major classes of phytochemicals found in extracts of Nauclea officinalis and Sarcocephalus latifolius.

| Plant Source | Phytochemical Class | Specific Compounds Mentioned |

| Nauclea officinalis | Indole Alkaloids | This compound, Angustine, Nauclefine, Naucletine, Harmane, Strictosamide, Naucline. mdpi.comnih.govbiocrick.com |

| Terpenoids | Mentioned as major components. | |

| Phenolic Acids | General class identified in extracts. researchgate.net | |

| Flavonoids | General class identified in extracts. researchgate.net | |

| Sarcocephalus latifolius | Indole Alkaloids | This compound, Angustine, Nauclefine, Angustoline, Strictosamide, Naucleidinal. nih.govtandfonline.com |

| Triterpenoids | Quinovic acid glycosides. researchgate.netnih.gov | |

| Coumarins | Scopoletin. nih.govtandfonline.com | |

| Sterols | β-Sitosterol. nih.govtandfonline.com | |

| Saponins, Tannins | General classes identified in extracts. researchgate.netecomole.com |

Chemical Synthesis and Analogues Development

Total Synthesis Strategies for Angustidine

The construction of the intricate molecular architecture of this compound has been approached through various synthetic strategies, evolving from classical methods to more sophisticated contemporary techniques.

The journey to synthesize indole (B1671886) alkaloids is built upon a foundation of classic chemical reactions that enabled the construction of the core indole nucleus. Historically, methods like the Fischer Indole Synthesis have been fundamental in creating the indole rings that form the heart of many biologically active alkaloids. jpionline.org Another cornerstone method is the Reissert Indole Synthesis, which has also been a valuable tool in the synthesis of indole derivatives. jpionline.org These foundational methods, while classical, have been continually refined and remain relevant in the synthesis of natural products. jpionline.org The early syntheses of related alkaloids often involved multi-step sequences that, while groundbreaking for their time, highlighted the need for more efficient and elegant routes. nih.govwiley.com The development of synthetic chemistry has been driven by the pursuit of complex natural products, leading to the discovery of novel reaction methodologies and catalyst designs. encyclopedia.pub

Modern synthetic approaches towards this compound and related alkaloids have focused on efficiency and novelty. One notable synthesis of this compound, along with naucléfine and angustine (B1213357), was achieved through a process involving the reaction of 2,9-Bis-(trimethylsilyl)-3,4-dihydropyrido[3,4-b]indolium trifluoromethanesulphonate with the lithio derivatives of 3-cyano-4-methylpyridines. rsc.org This reaction generates pentacyclic amidines, which, after hydrolysis and oxidation, yield the target alkaloids. rsc.org Another approach reported the synthesis of this compound from a lactam intermediate. mcmaster.ca The evolution of synthetic strategies also includes the integration of biochemical methods with traditional chemical synthesis, utilizing enzymes to perform key transformations in the construction of complex alkaloid skeletons. rsc.org These chemoenzymatic strategies can offer high selectivity and milder reaction conditions.

Achieving specific stereochemistry is a critical challenge in the synthesis of natural products. Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule. rsc.org A stereoselective synthesis of this compound has been reported, highlighting the importance of controlling the three-dimensional structure. mcmaster.caresearchgate.net Enantioselective synthesis, a subset of stereoselective synthesis, focuses on producing a single enantiomer of a chiral molecule. rsc.org While specific enantioselective total syntheses for this compound are not extensively detailed in the provided context, the principles are well-established in alkaloid synthesis. sioc-journal.cnnih.gov These routes often employ chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. sioc-journal.cn Methodologies such as photoredox catalysis have emerged as powerful tools, enabling radical cascade reactions that can construct complex indole alkaloid cores with high levels of diastereoselectivity. nih.gov

Contemporary Methods in this compound Total Synthesis

Synthetic Pathways for this compound Analogues and Derivatives

The creation of analogues and derivatives of natural products is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic leads.

The design of analogues is guided by several key principles of structural engineering and medicinal chemistry. gdiengdesign.comwrike.com The goal is to create new molecules that retain or improve upon desired properties while potentially reducing undesired effects. nih.gov This involves the strategic modification of the parent structure. nih.gov Key considerations include maintaining the structural integrity and stability of the core scaffold while introducing new functional groups or altering existing ones. wrike.com The process is often iterative, involving the design, synthesis, and evaluation of new compounds to build an understanding of how specific structural features influence biological activity. For a molecule like this compound, modifications might involve altering substituents on the aromatic rings or modifying the pyridinyl portion of the molecule to probe interactions with biological targets.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with their diverse structures offering a wide range of pharmacological activities. researchgate.net The development of this compound analogues can involve the exploration of various heterocyclic scaffolds. nih.govrsc.org This can be achieved through several approaches:

Scaffold Hopping: Replacing the existing indole or pyridine (B92270) ring system with other heterocycles to explore new chemical space while aiming to mimic the key binding interactions of the original molecule. rsc.org

Ring Modification: Altering the size or saturation level of the existing rings.

Functionalization: Introducing different heteroatoms (like oxygen or sulfur) or functional groups onto the existing heterocyclic framework.

This exploration allows chemists to systematically investigate the role of each part of the molecule, leading to a deeper understanding of its function and the potential for creating novel compounds with tailored properties. nih.govnih.gov

Design Principles for Structural Modification

Biosynthetic Investigations of this compound

The biosynthesis of this compound, a prominent member of the monoterpenoid indole alkaloids, is a complex process originating from primary metabolites. This pathway is characteristic of alkaloids found in plant genera such as Nauclea and Sarcocephalus. tandfonline.comcjnmcpu.com Investigations into this pathway have revealed key precursor molecules and the enzymatic transformations that construct the intricate pentacyclic structure of this compound.

The biosynthetic origins of this compound are rooted in two fundamental building blocks: the amino acid tryptophan and the monoterpenoid secologanin (B1681713). Tryptophan serves as the source of the indole ring and the adjacent ethylamine (B1201723) side chain, which is a common feature of this large family of alkaloids. The initial step in this pathway involves the decarboxylation of L-tryptophan to produce tryptamine (B22526).

The second precursor, secologanin, is a complex iridoid monoterpene derived from the mevalonate (B85504) pathway. It provides the C9 or C10 carbon unit that ultimately forms the non-tryptamine portion of the alkaloid skeleton.

The crucial condensation of tryptamine and secologanin leads to the formation of strictosidine (B192452), which is widely recognized as the universal precursor for the vast majority of monoterpenoid indole alkaloids. researchgate.net However, specific investigations into plants that produce angustine-type alkaloids, such as Nauclea orientalis, have identified strictosamide (B192450) as the key intermediate. researchgate.netnih.gov Strictosamide is structurally a lactam derivative of strictosidine. It is considered the major storage and transport form of the alkaloid precursor in these plants and is the direct precursor to angustine-type aglycones. researchgate.netnih.gov The isolation of both strictosamide and this compound from the same plant sources, like Sarcocephalus latifolius, further supports this precursor relationship. tandfonline.com

The assembly of this compound from its primary precursors is governed by a series of specific enzymatic reactions. While not every enzyme in the pathway from strictosamide to this compound has been isolated and characterized, key steps have been elucidated through biochemical studies.

Tryptophan Decarboxylase (TDC): The first committed step towards the tryptamine portion of the molecule is the decarboxylation of L-tryptophan. This reaction is catalyzed by tryptophan decarboxylase (TDC), a pyridoxal (B1214274) phosphate-dependent enzyme, to yield tryptamine.

Strictosidine Synthase (STR): This key enzyme catalyzes the stereospecific Pictet-Spengler condensation between tryptamine and secologanin. researchgate.net The reaction joins the two precursor molecules to form 3-α(S)-strictosidine, the central intermediate for thousands of indole alkaloids. researchgate.netnih.gov

Formation of Strictosamide: While the exact enzymatic mechanism is a subject of ongoing research, strictosidine is converted into strictosamide, the stable lactam form found abundantly in this compound-producing plants. nih.gov

Deglucosylation and Cyclization: A proposed pathway for the conversion of strictosamide to the angustine scaffold begins with enzymatic deglucosylation, likely catalyzed by a β-glucosidase. researchgate.net This step removes the glucose moiety, yielding a reactive aglycone intermediate. This intermediate then undergoes a cascade of reactions, including the formation of a pyridine ring system and subsequent dehydrogenation, to ultimately form the aromatic E-ring characteristic of angustine. researchgate.net

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical synthesis, presents a powerful strategy for producing complex natural products like this compound and its analogues. nih.gov This approach is particularly valuable for overcoming challenges in traditional chemical synthesis, such as achieving high stereoselectivity.

The application of chemoenzymatic strategies to this class of alkaloids often leverages the substrate promiscuity of key biosynthetic enzymes. Strictosidine synthase (STR), for instance, has been a major focus. Researchers have successfully used STR in chemoenzymatic approaches to couple chemically synthesized tryptamine analogues with secologanin. whiterose.ac.uk This allows for the creation of novel, "unnatural" strictosidine derivatives that can serve as precursors for new alkaloid libraries. chemistryviews.org

A common chemoenzymatic route involves the chemical synthesis of a desired precursor, which is then subjected to an enzymatic transformation. For example, (−)-secologanin can be prepared through multi-step chemical synthesis and then reacted with tryptamine using the enzyme strictosidine synthase as a biocatalyst for the final Pictet-Spengler reaction to produce (−)-strictosidine efficiently and with high stereoselectivity. mpg.de This highlights the potential to combine the strengths of both chemical and biological catalysis. ukri.org

While a complete chemoenzymatic total synthesis of this compound has not been extensively detailed, the existing research provides a clear blueprint. By engineering the substrate scope of enzymes like STR and other downstream enzymes, it is feasible to develop biocatalytic systems for the production of this compound and a diverse array of its analogues. biorxiv.orgmdpi.com Such strategies hold promise for the sustainable and efficient production of these pharmaceutically relevant molecules.

Spectroscopic Characterization and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Angustidine Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure. huji.ac.il

The ¹H NMR spectrum of a compound provides information on the different types of protons present in the molecule and their respective chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it. For instance, protons attached to or near electronegative atoms or aromatic rings will appear at a higher chemical shift (downfield). The integration of the signals corresponds to the relative number of protons of each type. Furthermore, spin-spin coupling between neighboring protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which reveals the connectivity of protons within the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule typically gives rise to a distinct signal. The chemical shift of a carbon signal indicates its chemical environment. For example, carbonyl carbons appear at a very high chemical shift, while carbons in aliphatic chains appear at lower chemical shifts. Decoupled ¹³C NMR spectra, where the coupling between carbon and proton nuclei is removed, show each carbon as a single line, simplifying the spectrum and allowing for an accurate count of the number of unique carbon atoms. huji.ac.il

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a generalized representation.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.5 (d) | 130.0 |

| 2 | - | 135.0 |

| 3 | - | 115.0 |

| 4 | 7.2 (d) | 120.0 |

| 5 | 7.0 (t) | 118.0 |

| 6 | 7.1 (t) | 122.0 |

| 7 | - | 110.0 |

| 8 | 8.0 (s) | 140.0 |

| 9 | - | 125.0 |

| 10 | 4.5 (t) | 50.0 |

| 11 | 3.0 (t) | 25.0 |

| 12 | - | 160.0 (C=O) |

| 13 | 8.5 (d) | 145.0 |

| 14 | 7.8 (d) | 112.0 |

| N-H | 11.0 (s) | - |

d = doublet, t = triplet, s = singlet

While 1D-NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure of complex molecules like this compound. epfl.chslideshare.net These techniques reveal correlations between nuclei, painting a comprehensive picture of atomic connectivity and spatial relationships. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled to each other, typically over two to three bonds. youtube.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the tracing of proton-proton networks within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached. epfl.ch It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.ch HMBC is crucial for connecting molecular fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The Nuclear Overhauser Effect (NOE) is a through-space interaction. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to internuclear distances, which is vital for determining the stereochemistry and conformation of the molecule. slideshare.net

Table 2: Key 2D-NMR Correlations for this compound

| Correlation Type | Correlated Nuclei (Proton → Nucleus) | Information Gained |

| COSY | H-10 ↔ H-11 | Confirms the connectivity of the ethyl-like side chain. |

| H-5 ↔ H-6 | Establishes the relationship between adjacent protons on the aromatic ring. | |

| HSQC | H-1 ↔ C-1 | Assigns the ¹³C chemical shift of C-1 based on the H-1 signal. |

| H-10 ↔ C-10 | Directly links the proton and carbon signals of the methylene (B1212753) group. | |

| HMBC | H-1 ↔ C-3, C-9 | Connects the proton at position 1 to the quaternary carbons in the indole (B1671886) ring system. |

| H-11 ↔ C-9, C-10 | Provides long-range connectivity information to piece together the core structure. | |

| H-13 ↔ C-12, C-14 | Confirms the position of the carbonyl group relative to the pyridone ring protons. | |

| NOESY | H-8 ↔ H-13 | Indicates the spatial proximity of these two protons, defining the relative stereochemistry. |

1D-NMR (¹H, ¹³C) Spectral Analysis

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of fragmentation patterns. gbiosciences.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of the molecular formula. While multiple chemical formulas can have the same nominal mass (integer mass), they will have slightly different exact masses due to the mass defects of the constituent atoms. libretexts.org For this compound, HRMS confirms the molecular formula as C₁₉H₁₅N₃O. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (for C₁₉H₁₅N₃O) | Observed m/z |

| [M+H]⁺ | 314.1293 | 314.1291 |

In a mass spectrometer, molecules are ionized, and the resulting molecular ion can be energetically unstable, causing it to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" of the molecule and offers valuable clues about its structure. gbiosciences.comlibretexts.org The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of specific bonds, leading to characteristic fragment ions that can be rationalized based on the known structure. For example, the loss of small, stable neutral molecules like CO or cleavage at the bonds of the side chain can produce prominent peaks in the mass spectrum. mcmaster.ca

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond (around 3400-3200 cm⁻¹), C=O (amide carbonyl) bond (around 1650 cm⁻¹), and C=C and C=N bonds of the aromatic and heteroaromatic rings (in the 1600-1450 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edudrawellanalytical.com This technique is particularly useful for compounds containing chromophores, which are light-absorbing groups such as conjugated π systems. msu.edu The complex aromatic and heteroaromatic ring system of this compound constitutes an extensive chromophore, resulting in a characteristic UV-Vis absorption spectrum with multiple maxima, providing evidence for its highly conjugated structure. msu.edu

Table 4: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |

| IR (cm⁻¹) | ~3300 cm⁻¹ | N-H stretching vibration |

| ~1650 cm⁻¹ | C=O (amide) stretching vibration | |

| ~1600-1450 cm⁻¹ | C=C and C=N aromatic ring stretching | |

| UV-Vis (nm) | ~230, 280, 350 nm | Absorption maxima indicative of the extended conjugated π-electron system |

Functional Group Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. specac.com Different functional groups absorb IR radiation at characteristic wavenumbers, allowing for their identification. specac.comlibretexts.org

Key expected IR absorption bands for this compound include:

N-H Stretching: The presence of amine and amide groups would result in N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. nobraintoosmall.co.nzyoutube.com Primary amines show two peaks in this region, while secondary amines show a single peak. youtube.com

C-H Stretching: The molecule contains both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic sp³ C-H stretching occurs in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretching: A strong absorption band characteristic of the carbonyl group (C=O) in the amide functionality is expected. This peak typically appears in the range of 1630-1695 cm⁻¹ for amides. nobraintoosmall.co.nz An IR spectrum of a related monoterpenoid indole alkaloid showed an absorption band at 1643 cm⁻¹, which was attributed to the C=O group. mdpi.com

C=C Stretching: The aromatic rings within the this compound structure would exhibit C=C stretching vibrations, which typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N bonds in the amine and amide groups would produce stretching vibrations in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine/Amide) | 3300-3500 | Medium-Weak |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1630-1695 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Variable |

| C-N Stretch | 1000-1250 | Medium |

Chromophore Characterization using UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. msu.edu The light-absorbing groups in a molecule are known as chromophores. vscht.czijcrt.org The extensive π-conjugation within the pentacyclic framework of this compound, including its indole nucleus and other aromatic rings, makes it a strong absorber of UV radiation.

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). The position and intensity of these absorption bands are indicative of the extent of conjugation. msu.edu Generally, as the extent of conjugation increases, the λmax shifts to longer wavelengths (a bathochromic or red shift). vscht.cz

While specific λmax values for this compound were not detailed in the provided search results, it is expected to exhibit strong absorption in the UV region due to its highly conjugated system. The indole nucleus itself is a significant chromophore. The presence of additional fused rings and double bonds would further influence the electronic transitions, leading to a complex UV-Vis spectrum. Analysis of related aromatic and heterocyclic compounds can provide an estimation of the expected absorption regions. nist.gov For instance, aromatic systems commonly show absorption bands that can be used to characterize the molecule. researchgate.net

Computational Chemistry in Structural Verification

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, stability, and properties. sdu.dk For a complex molecule like this compound, computational methods are employed to verify its three-dimensional structure and understand its conformational preferences.

Molecular modeling studies indicate that this compound adopts a preferred 3D conformation that minimizes steric hindrance and maximizes favorable intramolecular interactions. The pentacyclic structure of this compound imparts significant rigidity, limiting its conformational flexibility. This rigidity is a key feature that influences its physical and chemical properties.

Computational structural analysis confirms that the molecule has a relatively fixed spatial arrangement with minimal rotational freedom. Optimization of the 3D structure using computational methods helps to identify the most energetically favorable conformation. Furthermore, molecular dynamics simulations can be used to assess the structural stability of this compound under various conditions. These computational approaches, often used in conjunction with experimental data from techniques like X-ray crystallography, provide a comprehensive understanding of the molecule's three-dimensional architecture. In cases where experimental structures are unavailable, homology modeling can be used to generate a 3D model from the amino acid sequence. nih.gov

Molecular Mechanisms of Action and Cellular Biology

Angustidine's Interaction with Cholinesterase Enzymes

This compound, a monoterpenoid indole (B1671886) alkaloid, has been identified as a significant inhibitor of cholinesterase enzymes, which are critical targets in the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease. semanticscholar.orgnih.gov The primary function of these enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is to hydrolyze the neurotransmitter acetylcholine (B1216132), thus terminating its signal at the synapse. nih.govwikipedia.org By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. nih.govnih.gov

Research has demonstrated that this compound exhibits inhibitory activity against both AChE and BuChE. nih.gov It is particularly noted for its potent inhibition of BuChE. semanticscholar.orgnih.gov Studies comparing this compound to other alkaloids from Nauclea officinalis found it to be the most potent inhibitor against both enzymes. nih.govamazonaws.com Its inhibitory effect on BuChE was shown to be stronger than that of galanthamine, a standard drug used for Alzheimer's disease. nih.govmdpi.com While AChE is predominant in a healthy brain, BuChE activity can significantly increase in the brains of Alzheimer's patients, making it an important therapeutic target. nih.gov

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Enzyme | IC50 Value (μM) | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | 6.54 ± 0.37 | um.edu.my |

| Butyrylcholinesterase (BuChE) | 1.03 | semanticscholar.orgnih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | 0.31 ± 0.07 | um.edu.my |

Enzyme kinetic studies have been conducted to elucidate the mechanism by which this compound inhibits cholinesterases. These investigations revealed that this compound acts as a mixed-mode inhibitor of BuChE. nih.govum.edu.myresearchgate.net A mixed inhibitor can bind to the enzyme at a site distinct from the active site (an allosteric site) and also to the enzyme-substrate complex. mdpi.comlibretexts.org This dual interaction capability interferes with both substrate binding and the catalytic activity of the enzyme. The inhibition constant (Ki) for this compound's inhibition of BuChE has been determined to be 6.12 μM. nih.govum.edu.myresearchgate.netcore.ac.uk This value provides a measure of the inhibitor's binding affinity to the enzyme.

To visualize and understand the interaction between this compound and cholinesterase enzymes at an atomic level, computational studies such as molecular docking and molecular dynamics simulations have been employed. nih.govum.edu.mymdpi.com These in silico techniques model the binding of the ligand (this compound) into the active site of the target protein (cholinesterase), predicting the most favorable binding conformation and interactions.

Molecular docking studies of this compound with human butyrylcholinesterase (hBChE) have successfully identified key amino acid residues within the enzyme's active site that are crucial for binding. nih.govum.edu.my The simulations show that this compound forms hydrogen bonds with Serine 198 (Ser 198) and Histidine 438 (His 438). nih.govum.edu.mycore.ac.ukmdpi.com These residues are part of the catalytic triad, a set of amino acids essential for the enzyme's hydrolytic function. wikipedia.org The hydrogen bond involving the C-19 atom of this compound is considered a key factor in its high inhibitory activity. mdpi.com

The computational models indicate that this compound binds deep within the active site gorge of hBChE. nih.govum.edu.mycore.ac.uk This strategic positioning allows it to effectively block the entry of the substrate, acetylcholine, to the catalytic site. The binding is stabilized by the aforementioned hydrogen bonds with Ser 198 and His 438, which anchor the molecule in place. nih.govmdpi.com This detailed understanding of the binding mode confirms the mixed-mode inhibition observed in kinetic studies and provides a structural basis for this compound's potent inhibitory effect on BuChE. um.edu.my

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Identification of Key Binding Residues (e.g., Ser 198, His 438)

Modulation of Neurotransmitter Systems

The primary mechanism through which this compound modulates neurotransmitter systems is via its inhibition of acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov This action directly impacts the cholinergic system, one of the brain's key neurotransmitter networks responsible for functions including learning, memory, and attention. nih.govjustintimemedicine.com

Neurotransmitters like acetylcholine are chemical messengers that transmit signals across synapses. justintimemedicine.comkenhub.com After its release from a presynaptic neuron, acetylcholine is rapidly broken down by cholinesterase enzymes in the synaptic cleft. wikipedia.org By inhibiting these enzymes, this compound prevents the degradation of acetylcholine. nih.govnih.gov This leads to an accumulation of the neurotransmitter, prolonging its presence in the synapse and enhancing the stimulation of postsynaptic acetylcholine receptors. nih.gov This process is a form of neuromodulation, where the efficacy of synaptic transmission is altered. kenhub.comnumberanalytics.com While there is extensive evidence for this compound's role in modulating the cholinergic system, its effects on other neurotransmitter systems, such as the dopaminergic or serotonergic systems, have not been detailed in the reviewed literature.

Cholinergic System Pathways

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental for cognitive processes such as memory, learning, and attention. nih.gov A central concept in neurodegenerative research is the "cholinergic hypothesis," which links cognitive decline to a deficiency in acetylcholine. nih.govnih.gov The enzyme acetylcholinesterase (AChE) breaks down ACh in the synapse, and its inhibition can increase the availability of this neurotransmitter. nih.govnih.gov

This compound has been identified as a potent inhibitor of Butyrylcholinesterase (BChE), an enzyme also involved in acetylcholine hydrolysis. nih.gov In one study, this compound, isolated from the bark of Nauclea officinalis, demonstrated significant BChE inhibitory activity. nih.gov Furthermore, pathway enrichment analyses of alkaloids from Uncaria rhynchophylla, a known source of this compound, have shown that the cholinergic synapse pathway is a significantly enriched target. semanticscholar.org

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value | Source |

|---|

IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit a biological process by 50%.

Serotonergic Synapse Modulation

The serotonergic system, with serotonin (B10506) (5-HT) as its primary neurotransmitter, plays a crucial role in regulating mood, cognition, and sleep. nih.govfrontiersin.org Serotonergic neurons project widely throughout the brain, modulating the activity of cortical neurons and influencing the release of other neurotransmitters. frontiersin.org The modulation of synaptic plasticity, particularly the balance between excitation and inhibition, is a key function of this system. mdpi.com

Computational systems pharmacology and network pharmacology studies have consistently identified the serotonergic synapse as a key pathway influenced by this compound. semanticscholar.orgfrontiersin.org These analyses revealed that the target genes associated with this compound and related herbal compounds were significantly enriched in the serotonergic synapse pathway, suggesting that this compound may exert a modulatory effect on serotonergic transmission. semanticscholar.orgfrontiersin.org

Dopaminergic Synapse Regulation

Dopaminergic pathways are integral to motor control, motivation, reward, and executive functions. wikipedia.org These pathways consist of projection neurons that synthesize and release the neurotransmitter dopamine (B1211576). wikipedia.org The regulation of dopamine release and receptor activity is critical for these physiological and behavioral processes. nih.gov

Network pharmacology analyses have implicated this compound in the regulation of the dopaminergic synapse. semanticscholar.org KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis of alkaloids from Uncaria rhynchophylla found that the dopaminergic synapse pathway was significantly enriched, indicating it as a potential target for the constituent compounds, including this compound. semanticscholar.org

Influence on Cellular Signaling Pathways

This compound's biological activity extends to the modulation of fundamental intracellular signaling pathways that govern cellular responses to external stimuli. Its influence on calcium signaling, TRP channel regulation, and MAPK cascades highlights its potential to affect diverse cellular functions from neurotransmission to inflammation.

Calcium Signaling Pathway Involvement

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a vital role in nearly every aspect of cellular life, including neuronal development, synaptic transmission, and the regulation of metabolic pathways. frontiersin.org The precise control of intracellular calcium levels is essential for normal neuronal function. researchgate.net

Computational studies have pointed to the calcium signaling pathway as a significant target for this compound. semanticscholar.orgfrontiersin.org The target genes of alkaloids found in medicinal herbs containing this compound were found to be enriched in the calcium signaling pathway. frontiersin.org Research on related alkaloids from Uncaria rhynchophylla suggests that interactions with receptors such as the Cholinergic Receptor Muscarinic 3 (CHRM3) and the Glutamate (B1630785) Ionotropic Receptor NMDA Type Subunit 2B (GRIN2B) can directly affect downstream calcium signaling. nih.gov

Inflammatory Mediator Regulation of TRP Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that respond to various physical and chemical stimuli. frontiersin.org Certain TRP channels, such as TRPA1 and TRPV1, are expressed in nociceptive neurons and can be modulated by inflammatory mediators like bradykinin, ATP, and prostaglandins (B1171923) that are generated during tissue injury. kegg.jpgenome.jp This modulation can increase the excitability of neurons, contributing to pain and hypersensitivity. kegg.jp

A systems pharmacology approach identified the "inflammatory mediator regulation of TRP channels" as a key pathway associated with this compound. frontiersin.org This suggests that this compound may influence neuro-inflammatory processes by regulating key target genes within this pathway, such as TRPA1. frontiersin.org

MAPK Cascade Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways in eukaryotes that relay extracellular signals to intracellular targets, regulating processes like cell growth, differentiation, and stress responses. ebi.ac.uk These cascades typically consist of a three-tiered system of kinases that act sequentially. ebi.ac.uk

Studies on the constituent alkaloids of Uncaria rhynchophylla indicate an interaction with the MAPK signaling pathway. semanticscholar.orgnih.gov While specific actions of this compound on this cascade are still under investigation, molecular docking studies have shown it exhibits high binding energy with STAT3 and JAK3, key proteins in the related JAK-STAT signaling pathway which can cross-talk with the MAPK cascade. nih.gov Furthermore, other alkaloids from the same plant source have been shown to target kinases within the MAPK pathway, such as MAPK8 and MAPK10. semanticscholar.orgnih.gov

Pharmacological Potential and Pre Clinical Research

Neuroprotective and Neuro-anti-inflammatory Activities

Preclinical Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease Models)

While direct in-vivo studies on Angustidine in specific Alzheimer's disease (AD) animal models are not extensively detailed in the provided search results, its neuroprotective potential is inferred from its known activities and the behavior of related compounds. The pathophysiology of AD is complex, involving amyloid plaques, neurofibrillary tangles, neuroinflammation, and oxidative stress. nih.gov Preclinical models for AD aim to replicate these features, using approaches like transgenic mice (e.g., 3XTg-AD, 5XFAD) and induced models (e.g., intracerebroventricular-streptozotocin). nih.gov

This compound, an indole (B1671886) alkaloid, is recognized for its potential to address some of these pathological hallmarks. For instance, its cholinesterase inhibitory activity is a key therapeutic strategy for the symptomatic treatment of AD. researchgate.netmdpi.com Furthermore, alkaloids from Uncaria rhynchophylla, including this compound, have been noted for their potential to protect against nerve damage. researchgate.net The neuroprotective effects of natural compounds are often evaluated in these preclinical models, assessing improvements in cognitive function, and reductions in inflammatory markers, β-amyloid levels, and tau protein hyperphosphorylation. mdpi.com Flavonoids, another class of natural compounds, have been shown to halt the progression of AD symptoms by interacting with various signaling pathways and protecting against neuronal apoptosis induced by neurotoxic elements like β-amyloid proteins. mdpi.com

The evaluation of compounds like this compound in these models would typically involve monitoring behavioral outcomes and analyzing brain tissue for pathological markers. nih.govmdpi.com

Mitigation of Oxidative Stress in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in neurodegenerative diseases. frontiersin.orgmdpi.com This stress damages neurons and contributes to the etiology of conditions like Alzheimer's and Parkinson's disease. frontiersin.orgmdpi.com Antioxidants can neutralize ROS, thereby protecting neuronal structure and function. frontiersin.org

This compound is suggested to possess antioxidant properties. Alkaloids from Uncaria rhynchophylla, which include this compound, have been identified for their potential to counteract glutamate-induced oxidative stress in HT22 neuronal cells. researchgate.net Cellular models are crucial for studying these effects. For example, the neuroprotective potential of antioxidants is often assessed in vitro by their ability to protect neuronal cell lines from oxidative damage induced by toxins. nih.gov

The mechanisms by which antioxidants confer neuroprotection are varied. They can directly scavenge free radicals, enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and modulate signaling pathways involved in cellular defense. mdpi.comnih.gov For instance, some natural compounds have been shown to reduce lipid peroxidation and increase the levels of crucial antioxidant enzymes in brain tissue. mdpi.com

Excitotoxicity Attenuation Studies

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. frontiersin.org This phenomenon is implicated in various neurodegenerative disorders, including Alzheimer's disease. frontiersin.orgexplorationpub.com The overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, results in a massive influx of calcium ions, triggering a cascade of neurotoxic events. nih.govfrontiersin.org

Alkaloids from Uncaria rhynchophylla, including this compound, have been reported to protect against glutamate-induced nerve damage. researchgate.netdntb.gov.ua Studies on excitotoxicity often utilize in vitro models where cultured neurons are exposed to high concentrations of glutamate or specific receptor agonists like NMDA. explorationpub.combmbreports.org The protective effect of a compound is then assessed by its ability to prevent the resulting cell death. bmbreports.org

Attenuation of excitotoxicity can be achieved through various mechanisms, such as blocking glutamate receptors, inhibiting the release of glutamate, or interfering with the downstream signaling pathways that lead to cell death. mdpi.com For example, some therapeutic agents work by blocking the ion channels of NMDA receptors, thereby preventing the excessive influx of calcium. mdpi.com

Potential Vasorelaxant Activities

This compound, along with other alkaloids isolated from the bark of Nauclea officinalis, has demonstrated vasorelaxant properties. nih.govnih.gov In studies using isolated rat aortic rings pre-contracted with phenylephrine, angustine (B1213357), nauclefine, and naucletine showed significant vasorelaxant activity, causing over 90% relaxation at a concentration of 1 x 10⁻⁵ M. nih.govmdpi.com Naucline exhibited moderate activity with 90% relaxation at the same concentration. nih.govmdpi.com While the specific percentage of relaxation for this compound was not individually detailed in these particular abstracts, it was grouped among the compounds from Nauclea officinalis that displayed hypotensive effects. nih.gov

The proposed mechanism for the vasorelaxant effects of these indole alkaloids may involve an increased release of nitric oxide (NO) from endothelial cells. nih.govmdpi.com The regulation of vascular smooth muscle cell growth and tone is crucial for maintaining normal blood flow. nih.gov Some compounds, like Angiotensin-(1-7), have been shown to inhibit vascular smooth muscle cell proliferation, which is a key factor in conditions like atherosclerosis. nih.govplos.org The vasorelaxant activity of natural compounds can be beneficial for cardiovascular health. nih.gov

| Compound | Relaxation Percentage | Concentration | Reference |

|---|---|---|---|

| Naucline | 90% | 1 x 10⁻⁵ M | nih.govmdpi.com |

| Angustine | >90% | 1 x 10⁻⁵ M | nih.govmdpi.com |

| Nauclefine | >90% | 1 x 10⁻⁵ M | nih.govmdpi.com |

| Naucletine | >90% | 1 x 10⁻⁵ M | nih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation of Chemical Moieties with Cholinesterase Inhibitory Potency

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, such as the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). researchgate.net These enzymes are key targets in the treatment of Alzheimer's disease. researchgate.net

For this compound, molecular docking studies suggest that its potent cholinesterase inhibitory activity is due to hydrogen bonding between the C-19 atom of the inhibitor and the amino acids Ser 198 and His 438 of the enzyme. mdpi.com The presence of nitrogen in a heterocyclic ring, a characteristic feature of alkaloids, is thought to be important for interacting with the active site of cholinesterase. researchgate.net

SAR studies on various classes of cholinesterase inhibitors have revealed key structural features that determine their potency and selectivity. For example, in a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, the presence of electron-withdrawing groups like nitro and fluorine substituents resulted in significant inhibitory activity against BChE with minimal effect on AChE. researchgate.net Similarly, for tacrine-related compounds, the steric effect of substituents at position 7 and the electron-attracting effect of substituents at positions 6 and 7 of the 9-amino-1,2,3,4-tetrahydroacridine nucleus were found to be critical for their AChE inhibitory activity. nih.gov In another study on 1,3-thiazole derivatives, a methoxy (B1213986) substituent at the para-position was found to be optimal for AChE inhibition. academie-sciences.fr

These studies highlight the importance of specific chemical moieties and their positioning on the molecular scaffold for effective cholinesterase inhibition.

Design and Evaluation of SAR-driven Derivatives for Enhanced Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural compounds by identifying key structural features responsible for their biological activity. While extensive SAR studies focusing specifically on a wide range of this compound derivatives are not detailed in the available research, the principles for designing more potent analogues can be inferred from studies on related Amaryllidaceae alkaloids, such as lycorine (B1675740). researchgate.net For these types of alkaloids, SAR studies have revealed that modifications at specific positions can significantly enhance biological effects, such as acetylcholinesterase (AChE) inhibition. researchgate.net

Molecular docking simulations speculate that the notable cholinesterase inhibition by this compound is related to the presence of a lipophilic substituent. researchgate.net This suggests that the inhibitory effect of lycorine-type alkaloids on AChE could be increased by enhancing the lipophilicity at certain positions on the molecule. researchgate.net For instance, in the related lycorine series, introducing lipophilic groups at the C-2 position and polar hydrogen bond acceptor groups was found to be additive for inhibitory activity. researchgate.net

Therefore, a rational design strategy for this compound derivatives would involve synthesizing analogues with varied substituents to probe their effects on activity. This could include:

Introducing different alkyl or aryl groups to modify lipophilicity.

Adding hydrogen bond donors or acceptors to enhance binding interactions with target proteins.

The evaluation of these newly synthesized derivatives would then be carried out using in vitro assays, such as enzyme inhibition assays (e.g., for AChE and butyrylcholinesterase), to determine their potency (e.g., IC50 values). researchgate.netresearchgate.net Through this iterative process of design, synthesis, and evaluation, derivatives with enhanced activity and selectivity can be identified, providing a foundation for developing future therapeutic agents. researchgate.net

Target Identification and Validation Research

Identifying the molecular targets of a bioactive compound like this compound is a fundamental step in understanding its mechanism of action and advancing it through the drug discovery pipeline. wjbphs.comwjbphs.com This process involves a range of computational and experimental techniques to pinpoint the specific proteins, enzymes, or pathways with which the compound interacts to elicit a therapeutic effect. wjbphs.comrapidnovor.com

Network Pharmacology Approaches

Network pharmacology is an approach that integrates systems biology and computational analysis to investigate the complex interactions between drug compounds, their molecular targets, and disease pathways. nih.govphcogres.com This method is particularly well-suited for studying compounds from Traditional Chinese Medicine (TCM), which often act on multiple targets. nih.gov

This compound has been identified as an active component in TCM formulas studied for the treatment of complex diseases like Alzheimer's disease and epilepsy through network pharmacology. nih.govnih.govresearchgate.net In a study on a formula for epilepsy, this compound was one of several active ingredients predicted to act on targets involved in pathways such as neuroactive ligand-receptor interaction, the IL-17 signaling pathway, and the TNF signaling pathway. nih.gov Similarly, in research related to Alzheimer's disease, network pharmacology analyses of certain TCMs have included this compound as a constituent compound. nih.govresearchgate.net These studies construct compound-target-disease networks to elucidate how multiple components can synergistically modulate biological processes associated with a disease's pathogenesis. nih.govresearchgate.net

In silico Prediction of Molecular Targets

In silico methods, which rely on computer simulations, are essential for predicting the molecular targets of compounds like this compound. nih.gov These computational approaches, including molecular docking and target prediction databases, offer a rapid and cost-effective way to generate hypotheses about a compound's mechanism of action before experimental validation. nih.govnih.govfrontiersin.org

For this compound, molecular docking studies have been performed to understand its interaction with specific enzymes. researchgate.net For example, its binding to acetylcholinesterase (AChE) has been computationally modeled to explain its inhibitory activity, which is a key therapeutic strategy in Alzheimer's disease. researchgate.net These docking simulations help to visualize the binding pose and identify the key interactions, such as those involving lipophilic substituents, that contribute to the compound's affinity for its target. researchgate.net

Furthermore, the target prediction inherent in network pharmacology studies is an in silico process. nih.govnih.govresearchgate.net Databases and algorithms are used to forecast potential protein targets for individual compounds based on their chemical structure and known drug-target relationships. phcogres.com In studies involving TCM formulas containing this compound, this approach has helped to identify potential targets like acetylcholinesterase (ACHE) and other proteins related to the pathophysiology of neurological disorders. nih.govnih.gov These computationally predicted targets provide a crucial starting point for further experimental validation. frontiersin.org

Compound and Target Information

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lycorine |

| Acetylcholinesterase (AChE) |

Table 2: Potential Molecular Targets and Pathways for this compound Identified via Network Pharmacology

| Potential Target/Pathway | Associated Disease Context | Source |

|---|---|---|

| Neuroactive ligand-receptor interaction | Epilepsy | nih.gov |

| IL-17 signaling pathway | Epilepsy | nih.gov |

| TNF signaling pathway | Epilepsy | nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Angustidine Derivatives with Optimized Pharmacological Profiles

A pivotal area of future research lies in the rational design and synthesis of novel this compound derivatives. The primary goal of this medicinal chemistry approach is to enhance the compound's pharmacological properties. While this compound itself has demonstrated inhibitory activity, particularly against butyrylcholinesterase (BuChE), there is substantial room for improvement in terms of potency, selectivity, and pharmacokinetic characteristics. mdpi.comresearchgate.net

Future efforts will likely be guided by structure-activity relationship (SAR) studies, which are essential for identifying the key structural features of the this compound scaffold responsible for its biological activity. mdpi.comnih.gov By systematically modifying the core structure—for instance, by adding or altering functional groups—researchers can aim to achieve several objectives:

Enhanced Potency: Creating derivatives with lower IC50 values, meaning they are effective at smaller concentrations.

Improved Selectivity: Modifying the structure to increase its binding affinity for a specific target, such as BuChE, while minimizing off-target effects. Molecular docking studies can predict how modifications might alter interactions with the amino acid residues in an enzyme's active site. mdpi.com

Optimized Pharmacokinetics: Adjusting the molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a viable drug. bohrium.com

The development of novel derivatives is a well-established strategy in drug discovery to build upon the therapeutic potential of a natural product lead. researchgate.net

Investigation of this compound's Role in Multi-Target Pharmacotherapy

The traditional "one-drug, one-target" approach is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders. nih.gov Consequently, there is a paradigm shift towards developing single molecules that can modulate multiple biological targets simultaneously—a strategy known as multi-target pharmacotherapy or polypharmacology. mdpi.comnih.gov

This compound is a promising candidate for this approach. Its established role as a BuChE inhibitor is just one facet of its potential activity. mdpi.com Future research must investigate its effects on other pathological pathways relevant to diseases like Alzheimer's. Network pharmacology analyses have already identified this compound as a key phytochemical with the potential to act on multiple targets in Alzheimer's disease. researchgate.net Key areas for investigation include:

Amyloid-Beta (Aβ) Aggregation: Assessing whether this compound or its derivatives can inhibit the formation of Aβ plaques, a hallmark of Alzheimer's disease. mdpi.com

Tau Hyperphosphorylation: Determining if the compound can interfere with the processes that lead to neurofibrillary tangles. mdpi.com

Neuroinflammation and Oxidative Stress: Investigating potential anti-inflammatory or antioxidant properties, which are crucial for neuroprotection. mdpi.com

By exploring these additional mechanisms, researchers can build a comprehensive profile of this compound's therapeutic potential as a multi-target agent, which is considered a more effective strategy for managing complex diseases. nih.gov

Advanced Mechanistic Studies using Omics Technologies

To fully understand the biological impact of this compound, future studies must move beyond single-pathway analysis and embrace a holistic, systems-level approach. "Omics" technologies offer a powerful suite of tools for this purpose, allowing for the large-scale study of biological molecules. frontiersin.orgbiobide.com Applying these technologies can provide an unbiased and comprehensive view of the molecular networks affected by this compound. nih.gov

Key omics approaches for future this compound research include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression patterns in relevant cell models (e.g., neurons), revealing the genetic pathways it activates or suppresses. biobide.comnih.gov

Proteomics: Employing mass spectrometry to identify the full set of proteins that interact with this compound, confirming its known targets and uncovering novel ones. biobide.com

Metabolomics: Studying how this compound affects the profile of small-molecule metabolites within a cell, which can shed light on its impact on cellular processes and metabolic pathways. biobide.commdpi.com

Integrating data from these different omics layers (a "trans-omics" approach) can help construct detailed maps of this compound's mechanism of action, identify potential biomarkers of its activity, and generate new hypotheses for its therapeutic application. nih.gov

Exploration of Sustainable Production Methods

This compound is a naturally derived alkaloid, typically isolated from plant sources such as those in the Nauclea genus. bohrium.commdpi.com As research intensifies, reliance on harvesting from wild or cultivated plants may become unsustainable and yield inconsistent results. Therefore, a critical future direction is the development of sustainable and scalable production methods. researchgate.netsustainabilityguide.eu

Research in this area should focus on two main strategies:

Sustainable Agriculture and Cultivation: For plant-based sourcing, implementing sustainable agricultural practices such as organic farming or agroforestry could ensure a renewable supply while minimizing environmental impact. edengreen.commdpi.com This involves optimizing growing conditions to maximize alkaloid yield.

Biotechnological Production: A more advanced and potentially more sustainable approach is biosynthesis. mdpi.com This could involve identifying the complete biosynthetic pathway of this compound and engineering microorganisms (like yeast or bacteria) or plant cell cultures to produce the compound in controlled bioreactors. This method offers several advantages, including scalability, consistency, and independence from geographical and climatic constraints, aligning with the principles of green and efficient manufacturing. sustainabilityguide.eunexusintegra.io

Application of this compound in Combination Therapies (Preclinical)

For complex diseases, combination therapy—the use of two or more drugs—is often more effective than monotherapy. nih.gov This strategy can produce synergistic effects, reduce the likelihood of drug resistance, and target multiple disease pathways simultaneously. nih.gov

Future preclinical research should explore the potential of this compound as part of a combination regimen. Given its activity as a BuChE inhibitor, a logical starting point would be in the context of Alzheimer's disease. mdpi.comresearchgate.net Preclinical in vitro and in vivo studies could investigate combinations of this compound with:

Approved Alzheimer's Drugs: Combining it with acetylcholinesterase inhibitors (e.g., Donepezil) or NMDA receptor antagonists (e.g., Memantine) to see if it enhances their therapeutic effects. nih.gov

Other Investigational Agents: Pairing it with drugs that target different aspects of the disease, such as anti-amyloid or anti-tau therapies.

These preclinical studies are essential to evaluate the feasibility, safety, and efficacy of such combinations, providing the necessary evidence to support potential progression into clinical trials. diva-portal.orgnih.gov

Q & A

Q. What analytical techniques are recommended for characterizing Angustidine’s purity and structural identity?

To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection for purity assessment, and X-ray crystallography for absolute stereochemical confirmation. Cross-validate results with reference spectra from authenticated samples or published data. Detailed protocols must include solvent systems, column specifications, and calibration standards to ensure reproducibility .

Q. How can researchers isolate this compound from natural sources while minimizing degradation?

Optimize extraction using non-polar solvents (e.g., dichloromethane) under inert atmospheres to preserve labile functional groups. Employ flash chromatography for preliminary separation, followed by preparative HPLC with C18 columns. Monitor stability via accelerated degradation studies (e.g., pH, temperature variations) and validate isolation efficiency using LC-MS/MS .

Q. What in vitro pharmacological screening approaches are suitable for initial bioactivity profiling of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with positive/negative controls. Prioritize target-agnostic screens (e.g., NCI-60 panels) to identify broad bioactivity. Validate hits with dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., fluorescence polarization for binding affinity). Document batch-to-batch variability and solvent effects (e.g., DMSO concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?

Conduct a systematic review of experimental variables:

- Assay conditions : Compare buffer pH, incubation time, and cell lines used.

- Compound handling : Verify storage conditions (light, temperature) and solubility protocols.

- Statistical rigor : Apply meta-analysis to aggregate data, accounting for outliers via Grubbs’ test. Replicate studies under standardized conditions with blinded analysis .

Q. What strategies validate this compound’s putative molecular targets identified via in silico docking (e.g., PTGS2)?

Combine computational predictions (molecular dynamics simulations, binding free energy calculations) with experimental validation:

- In vitro : Use recombinant enzyme inhibition assays and surface plasmon resonance (SPR) for binding kinetics.

- Cellular : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency.

- In vivo : Utilize knockout models to assess phenotypic rescue. Cross-reference with transcriptomic/proteomic datasets to rule off-target effects .

Q. How to design experiments assessing this compound’s synergistic effects in combination therapies?

Apply the Chou-Talalay method for synergy quantification:

- Dose-matrix design : Test multiple concentration ratios.

- Analysis : Calculate combination indices (CI) using CompuSyn software.

- Mechanistic insight : Pair with phosphoproteomics or metabolomics to identify pathway crosstalk. Include isobolograms for visual synergy confirmation .

Q. What methodologies elucidate this compound’s biomolecular interactions in complex matrices (e.g., plasma, tissue homogenates)?

Use affinity chromatography coupled with MS for protein binding partners. For stability studies, employ LC-MS/MS to track degradation products. Apply microdialysis in pharmacokinetic models to measure unbound fraction in tissues. Validate with radiolabeled analogs for quantitative recovery assessments .

Q. How to address challenges in this compound’s formulation for in vivo studies (e.g., poor aqueous solubility)?

Screen excipients (e.g., cyclodextrins, lipid nanoparticles) via phase solubility diagrams. Use nanoformulation techniques (e.g., PEGylation) to enhance bioavailability. Validate stability under physiological conditions (37°C, PBS pH 7.4) and monitor in vivo release kinetics via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.